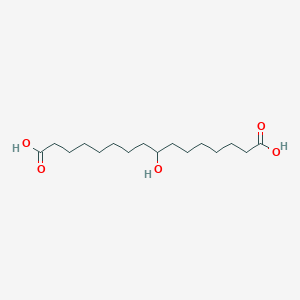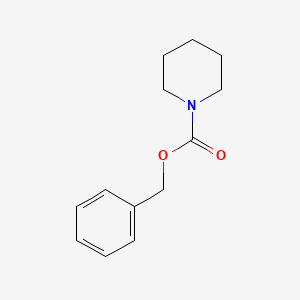
8-Hydroxyhexadecanedioic acid
Overview
Description
8-Hydroxyhexadecanedioic acid is a long-chain fatty acid with the molecular formula C16H30O5. It is known for its unique structure, which includes a hydroxyl group at the 8th position and two carboxylic acid groups at the terminal ends.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyhexadecanedioic acid typically involves the hydroxylation of hexadecanedioic acid. One common method is the catalytic oxidation of hexadecanedioic acid using a suitable oxidizing agent under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium or platinum to facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyhexadecanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to primary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides or alcohols are used in the presence of catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of 8-oxohexadecanedioic acid.
Reduction: Formation of 8-hydroxyhexadecanediol.
Substitution: Formation of 8-hydroxyhexadecanedioate esters.
Scientific Research Applications
8-Hydroxyhexadecanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a biomarker for dietary intake.
Medicine: Investigated for its potential therapeutic benefits, including antifungal and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and as a precursor for specialty chemicals
Mechanism of Action
The mechanism of action of 8-Hydroxyhexadecanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act as a signaling molecule, influencing metabolic pathways and gene expression. Its hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Hexadecanedioic acid: Lacks the hydroxyl group at the 8th position, making it less reactive in certain chemical reactions.
8-Hydroxydecanoic acid: A shorter chain analog with similar functional groups but different physical and chemical properties.
8-Hydroxyhexadecanoic acid: Similar structure but with only one carboxylic acid group
Uniqueness: 8-Hydroxyhexadecanedioic acid is unique due to its dual functionality, combining the properties of a long-chain fatty acid with those of a hydroxylated compound.
Properties
IUPAC Name |
8-hydroxyhexadecanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O5/c17-14(11-7-4-5-9-13-16(20)21)10-6-2-1-3-8-12-15(18)19/h14,17H,1-13H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQVGXLMHGPBET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CCCCCCC(=O)O)O)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581613 | |
| Record name | 8-Hydroxyhexadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38076-48-1 | |
| Record name | 8-Hydroxyhexadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Hydrazinyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3051968.png)
![2-Methoxy-4-{[(5E)-4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B3051969.png)



![1-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B3051975.png)

![Ethyl (2Z)-2-chloro-2-[2-(3-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B3051980.png)
![2-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B3051983.png)

